2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Description

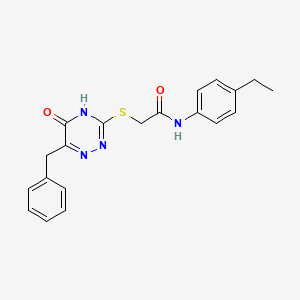

This compound features a 1,2,4-triazin-5-one core substituted at position 3 with a thioether-linked acetamide group. The triazinone ring is further modified at position 6 with a benzyl group, while the acetamide nitrogen is attached to a 4-ethylphenyl moiety.

Properties

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-2-14-8-10-16(11-9-14)21-18(25)13-27-20-22-19(26)17(23-24-20)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKHEEAYDPYKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-triazine ring fused with a thioether and an acetamide moiety. The structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds within the 1,2,4-triazole family. For instance, compounds that share structural features with This compound have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. A related class of N-benzyl-acetamides demonstrated IC50 values ranging from 1.11 µM to 7.50 µM against RdRp, indicating significant antiviral activity that could be extrapolated to our compound of interest .

Antimicrobial Activity

Compounds containing the triazine structure have exhibited notable antimicrobial properties. For example, various derivatives have been tested against a range of pathogens, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic rings has been linked to enhanced activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | S. aureus |

| Compound B | 1.98 | E. coli |

| Compound C | 0.50 | P. aeruginosa |

Anticancer Activity

The anticancer potential of compounds featuring 1,2,4-triazole has been well documented. For instance, a series of triazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The mechanism often involves inhibition of tubulin polymerization or interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and acetamide groups can significantly influence biological activity. For instance:

- Electron-withdrawing groups on the aromatic ring tend to decrease activity.

- Alkyl substitutions enhance solubility and bioavailability.

These insights are critical for optimizing the design of new derivatives with improved efficacy.

Case Studies

Several case studies have illustrated the biological impact of similar compounds:

- SARS-CoV-2 Inhibition : A study evaluated a series of benzyl-acetamides for their ability to inhibit RdRp with promising results indicating that structural modifications can lead to enhanced antiviral properties .

- Antimicrobial Efficacy : Research on thiazole and triazole derivatives demonstrated significant antibacterial activity against resistant strains, suggesting that compounds with similar frameworks could serve as effective antibiotics .

- Anticancer Properties : A recent investigation into triazine-based compounds revealed their potential as tubulin inhibitors in cancer therapy, showcasing their ability to disrupt cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of triazine compounds have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells through the modulation of cell cycle proteins and apoptotic factors .

Enzyme Inhibition : This compound may also act as an inhibitor for several key enzymes involved in disease pathways. Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .

Biological Evaluation

In Vitro Studies : In vitro assays have been conducted to assess the biological activity of compounds related to this compound. These studies typically involve evaluating cytotoxicity against various cancer cell lines and measuring enzyme inhibition rates against targets like AChE and α-glucosidase. For example, specific derivatives have shown IC50 values indicating potent inhibitory activity against AChE .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the benzyl and acetamide groups can significantly influence biological activity. Research has indicated that substituents on these rings can enhance or diminish anticancer and enzyme inhibitory activities .

Case Studies

A selection of case studies highlights the effectiveness of triazine-based compounds:

| Study | Compound | Activity | IC50/PGI Values |

|---|---|---|---|

| Study A | Compound X | Anticancer | PGI: 86% against OVCAR-8 |

| Study B | Compound Y | AChE Inhibition | IC50: 2.7 µM |

| Study C | Compound Z | Antimicrobial | Various strains tested |

These studies illustrate how modifications to the core structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The following table summarizes structural differences and reported activities of closely related compounds:

Impact of Substituents on Activity

- Triazinone vs. In contrast, VUAA1’s triazole core lacks this feature but includes a pyridinyl group, which may facilitate π-π stacking or metal coordination .

- Benzyl vs. Methyl/Pyridinyl Substituents : The 6-benzyl group in the target compound increases lipophilicity compared to the 6-methyl group in . VUAA1’s pyridinyl substituent introduces basicity, possibly improving solubility and receptor binding .

- Acetamide vs. Sulfonamide : The acetamide group (target compound, VUAA1) offers conformational flexibility, whereas sulfonamides () are more rigid and acidic, affecting target selectivity .

Q & A

Q. What are the recommended synthetic routes for 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazin-thioacetamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Formation of the triazinone core via cyclization of thiourea derivatives with α-keto esters or amides under acidic conditions.

- Step 2: Thiolation using mercaptoacetic acid or its derivatives to introduce the thioether linkage.

- Step 3: Coupling with N-(4-ethylphenyl)acetamide via nucleophilic substitution or carbodiimide-mediated coupling.

Optimization Tips:

- Use TLC monitoring (as in ) to track reaction progress and reduce byproducts.

- Adjust solvent polarity (e.g., ethanol vs. methanol) to improve yield, as demonstrated in triazole-thioacetamide syntheses .

- Catalytic bases like triethylamine () or potassium salts () enhance reactivity in thiolation steps.

Q. Table 1: Comparison of Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | Thiourea + α-keto ester, H₂SO₄, reflux | 60–75% | |

| Thiolation | Mercaptoacetic acid, DCC, RT | 50–65% | |

| Coupling | EDC/HOBt, DMF, 0–5°C | 70–85% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves the triazinone core (δ 6.5–7.2 ppm for aromatic protons) and confirms the thioether linkage (δ 3.8–4.2 ppm for SCH₂) .

- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis: Validates molecular formula (C₂₁H₂₂N₄O₂S) with <0.3% deviation .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis ().

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ().

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:

- Impurity Profiles: Use preparative HPLC to isolate pure batches and retest .

- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum-free media) as per ’s randomized block design.

- Structural Confirmation: Re-analyze via X-ray crystallography to rule out polymorphic effects .

Case Study: In triazole-thioacetamides, a 15% impurity (unreacted triazinone) reduced antifungal activity by 40% .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

Methodological Answer: Adopt a tiered approach inspired by ’s INCHEMBIOL project:

- Phase 1 (Lab): Assess hydrolysis/photolysis rates using OECD 111 guidelines (pH 7–9, UV light).

- Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems with LC-MS/MS monitoring.

- Phase 3 (Field): Track bioaccumulation in model organisms (e.g., Daphnia magna) under simulated ecosystems.

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Detection Limit | Reference |

|---|---|---|---|

| Hydrolysis Half-life | OECD 111 | 0.1 μg/L | |

| Log Kow | Shake-flask | ±0.05 |

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to triazine-sensitive enzymes (e.g., dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .

- Metabolomic Profiling: Apply LC-HRMS to identify downstream biomarkers in treated cell lines ().

Example Finding: Analogous triazin-thioacetamides showed nM affinity to bacterial DHFR, with ΔG = −9.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.